molecular formula C14H15ClN2O3 B180646 (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate CAS No. 114872-81-0

(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate

Cat. No. B180646
CAS RN: 114872-81-0
M. Wt: 294.73 g/mol
InChI Key: FJDFDNGWXVHSHD-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate, also known as 5-chloro-1H-indole-3-acetic acid methyl ester (ICA-M), is an organic compound belonging to the family of indoles. It has been studied extensively in the scientific community for its diverse applications in the fields of medicine, biochemistry, and pharmacology. ICA-M is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and has been used in the synthesis of many drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).

Scientific Research Applications

ICA-M has been studied extensively in the scientific community for its diverse applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a model compound for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), as well as for the development of new drugs for the treatment of inflammation, pain, and other conditions. ICA-M has also been used in the synthesis of selective COX-2 inhibitors, which have been studied for their potential to treat cancer, Alzheimer’s disease, and other diseases. Furthermore, it has been used in the synthesis of other organic compounds, such as indole-3-carboxylic acid and indole-3-carboxamide.

Mechanism Of Action

ICA-M is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that play a key role in the inflammatory response. ICA-M binds to the active site of COX-2, preventing it from catalyzing the production of prostaglandins. This leads to a decrease in the inflammatory response and a reduction in pain and other symptoms associated with inflammation.
Biochemical and Physiological Effects
ICA-M has been studied for its potential to reduce inflammation and pain. It has been shown to inhibit the production of prostaglandins, which are molecules that play a key role in the inflammatory response. By blocking the action of COX-2, ICA-M has been shown to reduce inflammation and pain in animal models. Furthermore, ICA-M has been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in the immune response.

Advantages And Limitations For Lab Experiments

ICA-M has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Furthermore, it is a potent inhibitor of COX-2, making it useful for the study of the inflammatory response. However, ICA-M also has some limitations for use in laboratory experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in acidic conditions, making it difficult to use in certain types of experiments.

Future Directions

There are many potential future directions for research on ICA-M. One potential direction is to further study its potential as a selective COX-2 inhibitor for the treatment of inflammation, pain, and other conditions. Additionally, further research could be conducted on its potential to reduce the production of pro-inflammatory cytokines. Additionally, research could be conducted on its potential to inhibit other enzymes involved in the inflammatory response, such as phospholipase A2 and 5-lipoxygenase. Furthermore, research could be conducted on its potential to be used in the synthesis of other organic compounds, such as indoles and indole derivatives. Finally, research could be conducted on its potential to be used in the synthesis of novel drugs for the treatment of various diseases.

Synthesis Methods

ICA-M can be synthesized through a variety of methods, including the condensation of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoateindole-3-acetic acid and methyl acetate, as well as the reaction of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoateindole-3-acetic acid with methyl iodide. It can also be synthesized through a Grignard reaction of (R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoateindole-3-acetic acid and methylmagnesium bromide.

properties

IUPAC Name

methyl (2R)-2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDFDNGWXVHSHD-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 2-acetamido-3-(5-chloro-1H-indol-3-yl)propanoate

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